Hexadecamethylcyclooctasiloxane

Catalog No.
S571170
CAS No.
556-68-3
M.F
C16H48O8Si8
M. Wt
593.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecamethylcyclooctasiloxane

CAS Number

556-68-3

Product Name

Hexadecamethylcyclooctasiloxane

IUPAC Name

2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecamethyl-1,3,5,7,9,11,13,15-octaoxa-2,4,6,8,10,12,14,16-octasilacyclohexadecane

Molecular Formula

C16H48O8Si8

Molecular Weight

593.2 g/mol

InChI

InChI=1S/C16H48O8Si8/c1-25(2)17-26(3,4)19-28(7,8)21-30(11,12)23-32(15,16)24-31(13,14)22-29(9,10)20-27(5,6)18-25/h1-16H3

InChI Key

XKJMJYZFAWYREL-UHFFFAOYSA-N

SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C

Hexadecamethylcyclooctasiloxane is a macrocyclic organosiloxane composed from eight repeating Me2SiO units. It is an organosiloxane and a macrocycle.

Hexadecamethylcyclooctasiloxane (D8, CAS 556-68-3) is a macrocyclic organosiloxane consisting of an eight-membered siloxane ring, utilized primarily as a high-purity analytical standard and a specialized, low-volatility precursor in advanced materials synthesis [1]. In industrial procurement, D8 is distinctly separated from its lower-molecular-weight homologs—such as octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5)—due to its significantly lower vapor pressure and exemption from the strict SVHC (Substances of Very High Concern) and POPs (Persistent Organic Pollutants) regulatory restrictions that heavily govern D4-D6 [2]. Its procurement is increasingly driven by modern extractables and leachables (E&L) testing requirements, where D8 serves as a critical calibration benchmark for quantifying heavy cyclic volatile methylsiloxanes (cVMS) migrating from medical devices, food contact materials, and electronic silicone components [3].

Substituting D8 with more common cyclic siloxanes like D4 or D5 fails in both analytical workflows and material synthesis due to fundamental differences in volatility, ring strain, and mass spectrometric behavior [1]. In E&L analytical characterization, using D4 as a surrogate standard for heavy siloxane migration leads to severe quantification errors; D8’s eight silicon atoms produce a broad isotopic distribution that halves its relative response factor (RRF) if standard monoisotopic extraction is mistakenly applied [2]. In polymer synthesis, substituting D8 with D4 alters the thermodynamics of ring-opening polymerization, as D8's lower ring strain requires specific catalytic conditions but ultimately yields polysiloxanes free from SVHC-restricted D4 residues [3]. Furthermore, in high-temperature formulations, the vapor pressure of D4 is orders of magnitude too high, leading to premature volatilization where D8 would remain stable[4].

Vapor Pressure and Volatility Profile

D8 exhibits a dramatically lower vapor pressure compared to standard cyclosiloxanes, making it suitable for low-outgassing applications and stable high-temperature standards [1]. At 298.15 K, the estimated vapor pressure of D8 is 0.00020 kPa, compared to 0.13 kPa for D4 and 0.023 kPa for D5 [2]. Experimental data at elevated temperatures (338.15 K) confirms D8's low volatility, recording a liquid state vapor pressure of just 4.79 × 10^-2 Pa [1].

Evidence DimensionVapor pressure at 298.15 K and 338.15 K
Target Compound Data0.00020 kPa (298.15 K); 4.79 × 10^-2 Pa (338.15 K)
Comparator Or BaselineD4 (0.13 kPa at 298.15 K)
Quantified DifferenceD8 vapor pressure is nearly three orders of magnitude lower than D4 at room temperature
ConditionsLiquid state vapor pressure measurements and group contribution estimations

Buyers formulating low-VOC silicone products or calibrating thermal desorption instruments must select D8 to prevent premature evaporation typical of D4/D5.

Dominance in Cured Silicone Elastomer Residuals

In the assessment of silicone rubber components for electronics and medical devices, heavier cyclosiloxanes like D8 dominate the residual profile [1]. Studies show that the sum of D7, D8, and D9 in cured silicone rubber accounts for over 80% of total dimethylcyclosiloxanes (approx. 481.5 mg/kg), which is more than five times higher than the combined concentration of D4, D5, and D6 (86.0 mg/kg)[1].

Evidence DimensionResidual concentration in cured silicone rubber
Target Compound DataD7/D8/D9 combined: 481.5 mg/kg (>80% of total)
Comparator Or BaselineD4/D5/D6 combined: 86.0 mg/kg
Quantified DifferenceHeavy cyclosiloxanes (including D8) are present at >5x the concentration of regulated D4-D6 in silicone rubbers
ConditionsExtraction and GC-MS quantification from commercial silicone rubber components

Procurement of analytical reference standards must prioritize D8 over D4/D5 to accurately quantify the actual primary extractables migrating from commercial silicone elastomers.

Mass Spectrometry Isotopic Distribution and RRF Bias

The quantification of D8 in medical device chemical characterization requires specific mass spectrometry modeling due to its complex isotopic signature [1]. Because D8 contains eight silicon atoms, its isotopic distribution is broad; using a standard monoisotopic Extracted Ion Chromatogram (EIC) captures less than 50% of the total response, artificially lowering its Relative Response Factor (RRF) [1]. Extracted Compound Chromatogram (ECC) modeling is required to capture the full ion series [1].

Evidence DimensionRelative Response Factor (RRF) recovery
Target Compound DataMonoisotopic EIC captures <50% of total D8 response
Comparator Or BaselineECC modeling (100% recovery baseline)
Quantified DifferenceStandard EIC modeling underestimates D8 concentration by >50% compared to ECC
ConditionsHigh-Resolution Accurate Mass (HRAM) spectrometry for medical device chemical characterization

Analytical laboratories purchasing D8 for E&L testing must adjust their MS quantitation models to avoid underreporting heavy siloxane leachables by over a factor of two.

Ring-Opening Polymerization (ROP) Suitability

D8 serves as a viable monomer for synthesizing polydimethylsiloxanes (PDMS) without introducing D4/D5 SVHC impurities [1]. Utilizing a solid acid catalyst (Maghnite-H+), D8 undergoes controlled ring-opening polymerization at 70 °C over 8 hours[1]. The lower ring strain of the 8-membered macrocycle, compared to the highly strained D3 or D4, results in a more controlled reaction rate and specific molecular weight distributions, driven by the intercalation of hydronium ions [1].

Evidence DimensionPolymerization conditions and regulatory profile
Target Compound DataControlled ROP at 70 °C for 8h; yields SVHC-free PDMS
Comparator Or BaselineD3/D4 (Rapid ROP, highly strained, heavily restricted impurities)
Quantified DifferenceD8 provides a less strained, slower-reacting macrocyclic alternative that bypasses D4/D5 REACH restrictions
ConditionsHeterogeneous catalysis using Maghnite-H+ clay

Chemical manufacturers seeking to produce ultra-pure, D4-free polysiloxanes can procure D8 as a greener, unrestricted monomer alternative.

Extractables and Leachables (E&L) Testing for Medical Devices

D8 is procured as a critical reference standard for GC-MS and LC-MS workflows to quantify heavy siloxane migration from silicone tubing and seals, where its specific isotopic distribution requires ECC modeling for accurate risk assessment [1].

SVHC-Free Polysiloxane Synthesis

Utilized as a macrocyclic monomer in ring-opening polymerizations to produce high-molecular-weight PDMS. It is specifically chosen by manufacturers aiming to bypass the regulatory restrictions and residual toxicity associated with D4 and D5 precursors[2].

Food Contact Material (FCM) Compliance Screening

Employed as a calibration standard in the regulatory testing of silicone bakeware and greaseproof papers, where heavy cyclosiloxanes (D7-D9) often represent the bulk of the migrating species into food simulants like 95% ethanol [3].

Low-Outgassing Thermal Fluids and Lubricants

Formulated into specialized heat transfer fluids or aerospace lubricants where its extremely low vapor pressure prevents the rapid volatilization and equipment fouling typical of lighter volatile methylsiloxanes [4].

Boiling Point

290.0 °C

Melting Point

31.5 °C

UNII

2YAW49T07J

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 13 of 14 companies (only ~ 7.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.00 mmHg

Other CAS

556-68-3

Wikipedia

Hexadecamethylcyclooctasiloxane

Dates

Last modified: 08-15-2023

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